5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a synthetic compound belonging to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of 5,7-dichlorothiazolo[4,5-d]pyrimidine with 4-chlorobenzylamine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro positions .
Scientific Research Applications
5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Explored for potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are involved in inflammatory responses . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichlorothiazolo[4,5-d]pyrimidine: Shares the thiazolo[4,5-d]pyrimidine core but lacks the sulfonamide and chlorobenzyl groups.
4-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the thiazolo[4,5-d]pyrimidine core.
Uniqueness
5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its combination of the thiazolo[4,5-d]pyrimidine core with the sulfonamide and chlorobenzyl groups.
Biological Activity
5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and antitumor effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₇Cl₃N₄O₂S₂
- CAS Number : 26598656
- Molecular Weight : 368.68 g/mol
This thiazolo[4,5-d]pyrimidine derivative features multiple chlorine substituents and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Antibacterial Activity : The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.22 μg/mL for certain derivatives, indicating potent antibacterial effects .
- Antifungal Activity : Against fungal pathogens such as Aspergillus niger, the compound showed favorable results with an inhibition zone diameter exceeding that of standard antifungal agents .
Antitumor Activity
The antitumor potential of this compound has also been explored, particularly in the context of various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies on human cancer cell lines indicated that the compound induces apoptosis and inhibits cell proliferation. For instance, in assays involving breast cancer (MCF-7) and lung cancer (A549) cells, an IC50 value of approximately 16 μM was observed, suggesting effective cytotoxicity .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key targets involved in cancer progression, such as topoisomerase II and various kinases. These interactions are facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues within the target proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole and Pyrimidine Moieties : These heterocyclic rings are known for their role in modulating biological activity through diverse mechanisms.
Comparative Biological Activity Table
Compound | MIC (μg/mL) | IC50 (μM) | Target Pathogen |
---|---|---|---|
This compound | 0.22 | 16 | Staphylococcus aureus, Escherichia coli |
Standard Antibiotic (e.g., Ampicillin) | 0.5 | N/A | Various Bacteria |
Standard Antifungal (e.g., Amphotericin B) | N/A | N/A | Aspergillus niger |
Properties
Molecular Formula |
C12H7Cl3N4O2S2 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
5,7-dichloro-N-[(4-chlorophenyl)methyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H7Cl3N4O2S2/c13-7-3-1-6(2-4-7)5-16-23(20,21)12-19-10-8(22-12)9(14)17-11(15)18-10/h1-4,16H,5H2 |
InChI Key |
YMWSXIWGLHBMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)Cl |
Origin of Product |
United States |
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